molecular formula C10H10BrNO3 B12085900 1-Bromo-2-(cyclopropylmethoxy)-3-nitrobenzene

1-Bromo-2-(cyclopropylmethoxy)-3-nitrobenzene

Cat. No.: B12085900
M. Wt: 272.09 g/mol
InChI Key: LTFYDAQMCOYFBR-UHFFFAOYSA-N
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Description

1-Bromo-2-(cyclopropylmethoxy)-3-nitrobenzene is a halogenated aromatic compound featuring a bromine atom at position 1, a nitro group at position 3, and a cyclopropylmethoxy substituent at position 2. Its structure combines electron-withdrawing (nitro, bromine) and electron-donating (cyclopropylmethoxy) groups, which influence its reactivity and physicochemical properties.

Properties

Molecular Formula

C10H10BrNO3

Molecular Weight

272.09 g/mol

IUPAC Name

1-bromo-2-(cyclopropylmethoxy)-3-nitrobenzene

InChI

InChI=1S/C10H10BrNO3/c11-8-2-1-3-9(12(13)14)10(8)15-6-7-4-5-7/h1-3,7H,4-6H2

InChI Key

LTFYDAQMCOYFBR-UHFFFAOYSA-N

Canonical SMILES

C1CC1COC2=C(C=CC=C2Br)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-2-(cyclopropylmethoxy)-3-nitrobenzene typically involves multiple steps. One common method is the bromination of 2-(cyclopropylmethoxy)-3-nitrobenzene. This process involves the use of bromine or a brominating agent under controlled conditions to introduce the bromine atom at the desired position on the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of 1-Bromo-2-(cyclopropylmethoxy)-3-nitrobenzene.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2-(cyclopropylmethoxy)-3-nitrobenzene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the cyclopropylmethoxy group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Substitution: Products depend on the nucleophile used.

    Reduction: 1-Amino-2-(cyclopropylmethoxy)-3-nitrobenzene.

    Oxidation: Products vary based on the specific oxidizing agent and conditions.

Scientific Research Applications

1-Bromo-2-(cyclopropylmethoxy)-3-nitrobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-2-(cyclopropylmethoxy)-3-nitrobenzene depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The bromine atom and cyclopropylmethoxy group may also influence the compound’s reactivity and interactions.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound is compared below with structurally related nitroaromatics (Table 1):

Table 1: Key Structural Analogs and Their Properties
Compound Name Molecular Formula Molecular Weight Substituents (Positions) Key Data from Evidence
1-Bromo-2-(cyclopropylmethoxy)-3-nitrobenzene C₁₀H₉BrNO₃ 286.09 g/mol Br (1), OCH₂C₃H₅ (2), NO₂ (3) Inferred from analogs
1-Bromo-2-(2-bromophenoxy)-3-nitrobenzene (3d) C₁₂H₈Br₂NO₃ 370.00 g/mol Br (1), OPhBr (2), NO₂ (3) Yield: 90%; m.p.: white solid; ¹H NMR: δ 7.98–6.47
1-Bromo-3-methoxy-5-nitrobenzene C₇H₆BrNO₃ 232.03 g/mol Br (1), OCH₃ (3), NO₂ (5) CAS 16618-67-0; Similarity index: 0.95
2-(Benzyloxy)-1-bromo-3-nitrobenzene C₁₃H₁₀BrNO₃ 308.13 g/mol Br (1), OCH₂Ph (2), NO₂ (3) CAS 688363-79-3; No classification
1-Bromo-2-chloro-5-(cyclopropylmethoxy)-4-nitrobenzene C₁₀H₉BrClNO₃ 306.54 g/mol Br (1), Cl (2), OCH₂C₃H₅ (5), NO₂ (4) CAS 1400644-63-4
Key Observations :

Substituent Position and Reactivity: The cyclopropylmethoxy group (OCH₂C₃H₅) at position 2 in the target compound introduces steric hindrance and electron-donating effects, contrasting with the 2-bromophenoxy group in 3d, which is bulkier and electron-withdrawing . This difference likely impacts reaction rates in SNAr or Suzuki-Miyaura couplings. The nitro group at position 3 (meta to bromine) enhances electrophilicity at position 1, facilitating substitution reactions compared to para-nitro analogs (e.g., 1-Bromo-3-methoxy-5-nitrobenzene) .

Physical Properties: The benzyloxy analog (2-(benzyloxy)-1-bromo-3-nitrobenzene) has a higher molecular weight (308.13 g/mol) due to the benzyl group but shares similar solubility profiles in organic solvents (e.g., dichloromethane, ethyl acetate) .

Key Observations :
  • Microwave-assisted synthesis (e.g., for 3d ) offers high yields (90%) and rapid reaction times compared to traditional heating .
  • The cyclopropylmethoxy group is often introduced via alkylation of phenolic intermediates, as seen in the synthesis of 1-Bromo-4-(cyclopropylmethoxy)benzene .

Biological Activity

1-Bromo-2-(cyclopropylmethoxy)-3-nitrobenzene is a chemical compound that has garnered attention for its potential biological activities. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • IUPAC Name : 1-bromo-2-(cyclopropylmethoxy)-3-nitrobenzene
  • Molecular Formula : C10H10BrNO3
  • CAS Number : 2921755-86-2
PropertyValue
Molecular Weight273.10 g/mol
Melting PointNot available
SolubilitySoluble in organic solvents

The biological activity of 1-bromo-2-(cyclopropylmethoxy)-3-nitrobenzene is primarily attributed to its ability to interact with various biological targets. The nitro group in the structure is known to participate in redox reactions, leading to the generation of reactive oxygen species (ROS), which can induce oxidative stress in cells. This mechanism is significant in the context of cancer therapeutics, where ROS can trigger apoptosis in malignant cells.

Pharmacological Effects

1-Bromo-2-(cyclopropylmethoxy)-3-nitrobenzene has shown promise in several pharmacological areas:

  • Antitumor Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been shown to inhibit the proliferation of breast cancer cells through ROS-mediated pathways.
  • Antimicrobial Properties : The compound's ability to disrupt bacterial membranes has been investigated, positioning it as a potential candidate for developing new antibiotics, particularly against resistant strains.

Study 1: Antitumor Effects

In a study conducted by Umesha et al., the compound was tested against MCF-7 and MDA-MB-231 breast cancer cell lines. The results indicated that the compound significantly inhibited cell growth and induced apoptosis. The study highlighted that the presence of the bromine atom enhances its cytotoxic properties compared to similar compounds lacking this substituent.

Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial effects of 1-bromo-2-(cyclopropylmethoxy)-3-nitrobenzene against Gram-negative bacteria. The compound demonstrated effective bactericidal activity, suggesting its potential use in treating infections caused by resistant bacterial strains.

Table 2: Comparison with Related Compounds

CompoundAntitumor ActivityAntimicrobial Activity
1-Bromo-2-(cyclopropylmethoxy)-3-nitrobenzeneHighModerate
1-Bromo-2-methoxy-3-nitrobenzeneModerateLow
Polymyxin BLowHigh

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